2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone is a complex organic compound with a unique structure that includes a quinazolinone core, a thienyl group, and an isopropoxypropylamino side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thienyl Group: This step often involves a coupling reaction, such as Suzuki–Miyaura coupling, to attach the thienyl group to the quinazolinone core.
Attachment of the Isopropoxypropylamino Side Chain: This can be done through nucleophilic substitution reactions, where the amino group is introduced and subsequently alkylated with isopropoxypropyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones.
Scientific Research Applications
2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
- 2-[(3-isopropoxypropyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone
Uniqueness
2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
2-(3-propan-2-yloxypropylamino)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12(2)23-7-4-6-19-18-20-11-14-15(21-18)9-13(10-16(14)22)17-5-3-8-24-17/h3,5,8,11-13H,4,6-7,9-10H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALFSXOGIRDIEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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